Cas no 85301-38-8 ((2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid)

(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
- (2-amino-4-hydroxy-pyrimidin-5-yl)-acetic acid
- (2-Amino-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid
- (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid(SALTDATA: FREE)
- 2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetic acid
- 5-Pyrimidineacetic acid, 2-amino-1,4-dihydro-4-oxo- (9CI)
- isocytosin-5-ylacetic acid
- (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
-
- MDL: MFCD09996811
- インチ: InChI=1S/C6H7N3O3/c7-6-8-2-3(1-4(10)11)5(12)9-6/h2H,1H2,(H,10,11)(H3,7,8,9,12)
- InChIKey: NVRQNLJDHWJQLO-UHFFFAOYSA-N
- ほほえんだ: N=C1NC(=O)C(=CN1)CC(O)=O
計算された属性
- せいみつぶんしりょう: 169.04900
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 109.07000
- LogP: -0.43960
(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid セキュリティ情報
(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2481136-0.05g |
2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
85301-38-8 | 0.05g |
$311.0 | 2023-09-03 | ||
Enamine | EN300-2481136-0.5g |
2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
85301-38-8 | 0.5g |
$356.0 | 2023-09-03 | ||
Enamine | EN300-337315-0.1g |
2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
85301-38-8 | 95.0% | 0.1g |
$327.0 | 2025-03-18 | |
Enamine | EN300-2481136-5g |
2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
85301-38-8 | 5g |
$1075.0 | 2023-09-03 | ||
TRC | A300595-50mg |
(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
85301-38-8 | 50mg |
$ 70.00 | 2022-06-08 | ||
Enamine | EN300-2481136-0.25g |
2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
85301-38-8 | 0.25g |
$341.0 | 2023-09-03 | ||
Enamine | EN300-2481136-2.5g |
2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
85301-38-8 | 2.5g |
$726.0 | 2023-09-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376816-10g |
2-(2-Imino-4-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid |
85301-38-8 | 95+% | 10g |
¥40138.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376816-50mg |
2-(2-Imino-4-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid |
85301-38-8 | 95+% | 50mg |
¥6712.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376816-5g |
2-(2-Imino-4-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid |
85301-38-8 | 95+% | 5g |
¥25131.00 | 2024-07-28 |
(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acidに関する追加情報
(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid and CAS No. 85301-38-8: A Comprehensive Overview in Modern Chemical Biology
The compound with the CAS number 85301-38-8 and the systematic name (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid represents a significant molecule in the realm of chemical biology. This heterocyclic compound, belonging to the pyrimidine family, has garnered considerable attention due to its versatile structural framework and potential biological activities. Pyrimidines are fundamental components of nucleic acids, making this compound particularly relevant in the study of molecular biology and drug discovery.
In recent years, the pharmaceutical industry has increasingly focused on developing novel therapeutic agents derived from heterocyclic structures. The pyrimidine core of (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid provides a scaffold that can be modified to target various biological pathways. This flexibility has made it a valuable intermediate in the synthesis of pharmacologically active compounds.
One of the most compelling aspects of this compound is its potential role in anticancer research. Pyrimidine derivatives have been extensively studied for their ability to interfere with DNA replication and transcription, which are critical processes in cancer cell proliferation. The acetic acid moiety in the molecule adds an additional layer of functionality, enabling further derivatization to enhance binding affinity and selectivity towards specific biological targets.
Recent studies have highlighted the importance of (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid in developing inhibitors for enzymes involved in tumor metabolism. Cancer cells often exhibit altered metabolic profiles, which can be exploited to develop targeted therapies. The compound’s ability to modulate key metabolic pathways has been explored in preclinical models, showing promising results in reducing tumor growth and enhancing chemotherapy efficacy.
The synthesis of (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the condensation of malonic acid derivatives with urea or thiourea under acidic conditions, followed by cyclization and subsequent functional group transformations. These synthetic routes underscore the compound’s accessibility while maintaining high purity standards essential for pharmaceutical applications.
In addition to its therapeutic potential, this compound has been investigated for its role in antimicrobial research. The structural features of pyrimidine derivatives make them effective against a broad spectrum of bacteria and fungi by inhibiting essential enzymatic processes. The acetic acid side chain further contributes to the molecule’s ability to disrupt microbial cell wall synthesis, offering a novel approach to combat drug-resistant pathogens.
The growing interest in green chemistry has also influenced the development methodologies for (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. Researchers are increasingly adopting sustainable synthetic routes that minimize waste and reduce environmental impact. These advancements not only align with global sustainability goals but also enhance the economic viability of producing such compounds on an industrial scale.
The pharmacokinetic properties of this compound are another area of active investigation. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy. Computational modeling and experimental studies have been employed to predict and validate these properties, ensuring that (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can be developed into a viable drug candidate.
The role of this compound in drug discovery extends beyond oncology and antimicrobial applications. It has shown promise in treating inflammatory diseases by modulating immune responses through interaction with specific receptors and enzymes. This multifaceted utility underscores the importance of heterocyclic compounds like pyrimidines in addressing diverse medical challenges.
Future research directions for (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid include exploring its potential in neurodegenerative diseases. Preliminary studies suggest that pyrimidine derivatives may interact with neurotransmitter systems, offering a basis for developing treatments for conditions such as Alzheimer’s disease and Parkinson’s disease. These investigations highlight the broad therapeutic spectrum that this class of compounds can offer.
The development of chiral forms of this compound is another area gaining traction. Chirality significantly influences a molecule’s biological activity, making it essential to produce enantiomerically pure forms for optimal therapeutic effects. Advances in asymmetric synthesis techniques have made it possible to produce these chiral derivatives efficiently, opening new avenues for drug development.
In conclusion, (2-amino-6-oxyo)-1,6-dihydro-pyrimidin--5--ylacetic acid (CAS No.85301-38--8) stands as a testament to the innovative potential of heterocyclic chemistry in addressing contemporary medical challenges. Its diverse applications span from cancer therapy to antimicrobial treatments and beyond, making it a cornerstone molecule in modern chemical biology research. As scientific understanding continues to evolve, it is likely that new applications and derivatives will emerge, further solidifying its importance in pharmaceutical science.
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